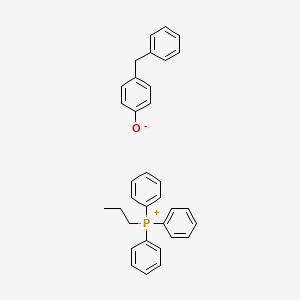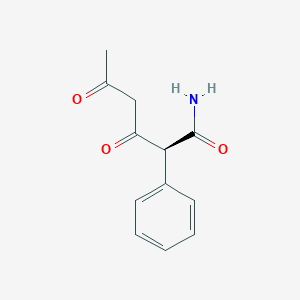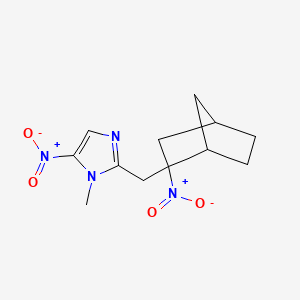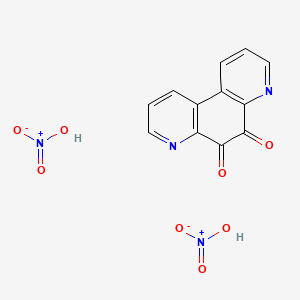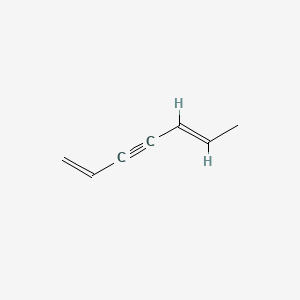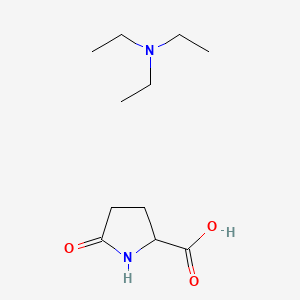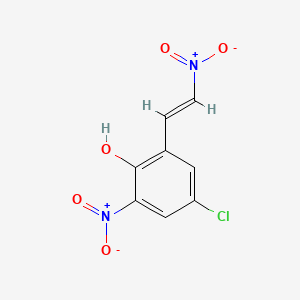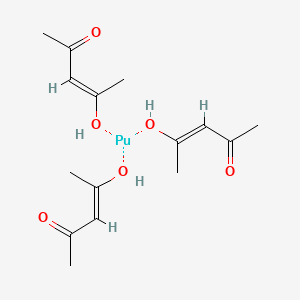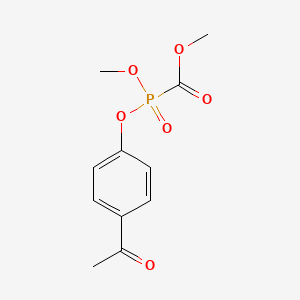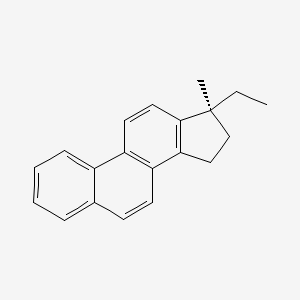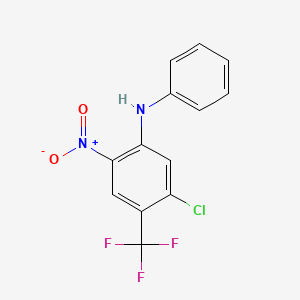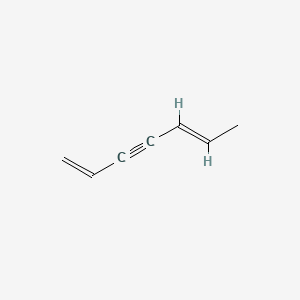
1,5-Heptadien-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Heptadien-3-yne is an organic compound with the molecular formula C7H8. It is a colorless liquid that contains both double and triple bonds, making it a member of the enyne family. This compound is known for its reactivity due to the presence of these multiple bonds, which makes it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Heptadien-3-yne can be synthesized through various methods. One common approach involves the reaction of 1,5-hexadiene with acetylene in the presence of a catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic dehydrogenation of heptadiene. This process involves the removal of hydrogen atoms from heptadiene to form the triple bond, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Heptadien-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,5-Heptadien-3-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Heptadien-3-yne involves its reactivity due to the presence of both double and triple bonds. These bonds can participate in various chemical reactions, such as addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
1,5-Hexadien-3-yne: Similar in structure but with one less carbon atom.
1,5-Octadien-3-yne: Similar in structure but with one more carbon atom.
Uniqueness: 1,5-Heptadien-3-yne is unique due to its specific chain length and the presence of both double and triple bonds, which provide a distinct reactivity profile compared to its analogs .
Propriétés
Numéro CAS |
55712-06-6 |
|---|---|
Formule moléculaire |
C7H8 |
Poids moléculaire |
92.14 g/mol |
Nom IUPAC |
(5E)-hepta-1,5-dien-3-yne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
Clé InChI |
AIKGMUZHUHXBCF-GQCTYLIASA-N |
SMILES isomérique |
C/C=C/C#CC=C |
SMILES canonique |
CC=CC#CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


